molecular formula C20H19N3O4S B3700637 N~2~-(phenoxyacetyl)-N~1~-[4-(phenoxymethyl)-1,3-thiazol-2-yl]glycinamide

N~2~-(phenoxyacetyl)-N~1~-[4-(phenoxymethyl)-1,3-thiazol-2-yl]glycinamide

Cat. No.: B3700637
M. Wt: 397.4 g/mol
InChI Key: WDCGOMYCYSCQHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a series of steps starting with different phenol derivatives . The new derivatives of isonicotinohydrazide were designed, synthesized, characterized, and identified as remarkable anti-inflammatory and analgesic agents .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized based on different spectroscopic analyses including FT-IR, ¹H, ¹³C-NMR, mass spectra, and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, N-phenoxyacetyl-1,3-oxazolidine derivatives were synthesized by the cyclization and acylation with β-amino alcohol, ketone, and phenoxyacetyl chloride as the starting materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like Phenoxymethylpenicillin have been studied. For instance, Phenoxymethylpenicillin has a molecular weight of 350.39 g/mol and a chemical formula of C16H18N2O5S .

Mechanism of Action

The mechanism of action for related compounds like Phenoxymethylpenicillin involves the inhibition of bacterial cell wall synthesis .

Safety and Hazards

The safety and hazards of related compounds like Phenoxyacetyl chloride have been documented. It is classified as a dangerous substance, with a signal word of “Danger” and hazard statements including H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) .

Future Directions

The future directions for the study of “N~2~-(phenoxyacetyl)-N~1~-[4-(phenoxymethyl)-1,3-thiazol-2-yl]glycinamide” and related compounds could involve further exploration of their anti-inflammatory and analgesic properties, as well as their potential applications in treating various infections .

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-18(11-21-19(25)13-27-17-9-5-2-6-10-17)23-20-22-15(14-28-20)12-26-16-7-3-1-4-8-16/h1-10,14H,11-13H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCGOMYCYSCQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CSC(=N2)NC(=O)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(phenoxyacetyl)-N~1~-[4-(phenoxymethyl)-1,3-thiazol-2-yl]glycinamide
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N~2~-(phenoxyacetyl)-N~1~-[4-(phenoxymethyl)-1,3-thiazol-2-yl]glycinamide
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N~2~-(phenoxyacetyl)-N~1~-[4-(phenoxymethyl)-1,3-thiazol-2-yl]glycinamide
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N~2~-(phenoxyacetyl)-N~1~-[4-(phenoxymethyl)-1,3-thiazol-2-yl]glycinamide
Reactant of Route 5
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N~2~-(phenoxyacetyl)-N~1~-[4-(phenoxymethyl)-1,3-thiazol-2-yl]glycinamide
Reactant of Route 6
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N~2~-(phenoxyacetyl)-N~1~-[4-(phenoxymethyl)-1,3-thiazol-2-yl]glycinamide

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